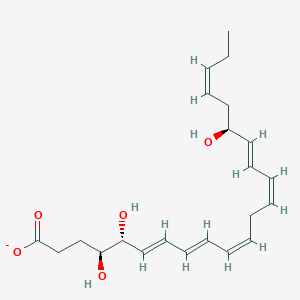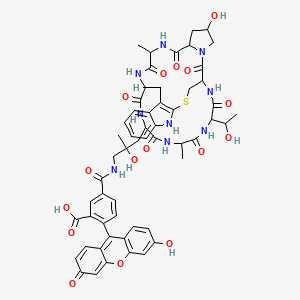
Fluorescein Phalloidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halloidin-Fluorescein Conjugate is a fluorescent dye used to label actin filaments (F-actin) in various biological and biochemical applications. This compound is a conjugate of fluorescein, a green fluorescent dye, and halloidin, a bicyclic heptapeptide toxin derived from the poisonous mushroom Amanita phalloides . Halloidin binds specifically to F-actin, stabilizing the filaments and preventing their depolymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Halloidin-Fluorescein Conjugate involves the conjugation of fluorescein to halloidin. The process typically includes the following steps:
Activation of Fluorescein: Fluorescein is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Conjugation Reaction: The activated fluorescein is then reacted with halloidin under mild conditions to form the conjugate.
Industrial Production Methods: Industrial production of Halloidin-Fluorescein Conjugate follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Activation: Activation of fluorescein using NHS and EDC in large reactors.
Analyse Des Réactions Chimiques
Types of Reactions: Halloidin-Fluorescein Conjugate primarily undergoes binding reactions with F-actin. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions:
Binding to F-actin: The conjugate binds to F-actin in the presence of formaldehyde-fixed and permeabilized cells or tissue sections.
Major Products Formed:
Applications De Recherche Scientifique
Halloidin-Fluorescein Conjugate is widely used in various scientific research applications, including:
Cell Biology: Used to visualize and quantify F-actin in cell cultures, tissue sections, and cell-free preparations.
Biochemistry: Employed in assays to study actin dynamics and interactions with actin-binding proteins.
Industry: Applied in the development of diagnostic tools and imaging techniques for biological research.
Mécanisme D'action
Halloidin-Fluorescein Conjugate exerts its effects by binding specifically to F-actin filaments. The binding stabilizes the filaments and prevents their depolymerization. This stabilization is crucial for maintaining the structural integrity of the cytoskeleton . The molecular target of the conjugate is the F-actin filament, and the pathway involved includes the inhibition of ATP hydrolysis by F-actin .
Similar Compounds:
Rhodamine-Phalloidin Conjugate: Another fluorescent dye conjugate used for labeling F-actin.
Alexa Fluor-Phalloidin Conjugates: These conjugates offer a range of fluorescent colors and are used for super-resolution microscopy and other advanced imaging techniques.
Uniqueness: Halloidin-Fluorescein Conjugate is unique due to its green fluorescence, which provides high contrast and minimal non-specific staining. It is particularly advantageous for applications requiring clear and distinct visualization of actin filaments .
Propriétés
Formule moléculaire |
C56H59N9O16S |
|---|---|
Poids moléculaire |
1146.2 g/mol |
Nom IUPAC |
5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79) |
Clé InChI |
ZOOOSCCCFUSYBG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)
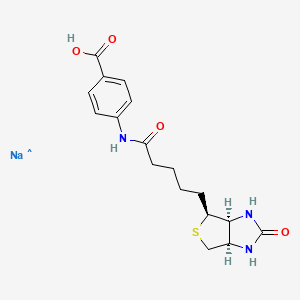

![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)
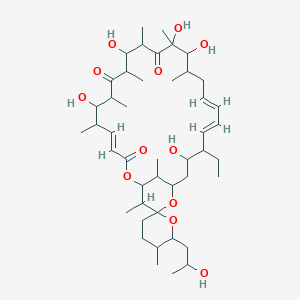
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)

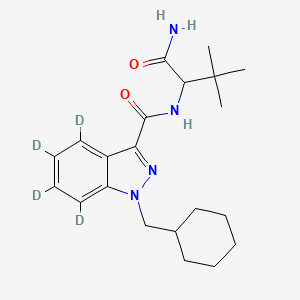
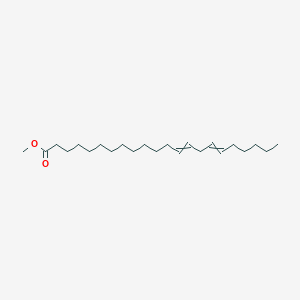
![(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769616.png)
![[(7Z,11Z,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769618.png)
